molecular formula C16H24N2O2 B6148271 tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers CAS No. 1824245-21-7

tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers

Cat. No. B6148271
CAS RN: 1824245-21-7
M. Wt: 276.4
InChI Key:
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Description

Tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, or TBAP, is a chemical compound that is a mixture of diastereomers. It is a white crystalline solid that is soluble in water and ethanol. TBAP is a versatile compound that has many applications in organic synthesis, drug development, and other scientific research.

Scientific Research Applications

TBAP is used in a variety of scientific research applications. It is used in organic synthesis to synthesize a variety of compounds, such as amides and esters. TBAP is also used in the synthesis of drugs and other small molecules. In addition, TBAP is used in the study of enzyme inhibitors and drug targets.

Mechanism of Action

TBAP acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TBAP binds to the active site of the enzyme and disrupts its normal function. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain.
Biochemical and Physiological Effects
The increased concentration of acetylcholine in the brain due to TBAP has a number of biochemical and physiological effects. Acetylcholine is involved in the regulation of mood, memory, and cognitive function. Therefore, TBAP can have a positive effect on these processes. In addition, TBAP can also have a positive effect on the cardiovascular system by increasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

TBAP is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous and organic solvents. However, TBAP can be toxic if ingested, and it should be handled with care. In addition, TBAP can be difficult to purify, and the reaction products can be difficult to separate.

Future Directions

There are a number of potential future directions for TBAP research. The compound could be used in the development of new enzyme inhibitors and drug targets. In addition, TBAP could be used to study the effects of acetylcholine on the brain and the cardiovascular system. Furthermore, TBAP could be used to study the effects of drugs on the brain and the cardiovascular system. Finally, TBAP could be used to study the effects of environmental pollutants on the brain and the cardiovascular system.

Synthesis Methods

TBAP is synthesized by reacting tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate with an aqueous solution of sodium hydroxide. The reaction is carried out in a flask at room temperature and is monitored by thin layer chromatography (TLC). The product is then purified by recrystallization to provide pure TBAP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers involves the reaction of tert-butyl 3-oxo-2-benzylpyrrolidine-1-carboxylate with an amine in the presence of a reducing agent to yield the desired product as a mixture of diastereomers.", "Starting Materials": [ "tert-butyl 3-oxo-2-benzylpyrrolidine-1-carboxylate", "amine", "reducing agent" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-oxo-2-benzylpyrrolidine-1-carboxylate and amine in a suitable solvent.", "Step 2: Add the reducing agent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Quench the reaction with an acid and extract the product with a suitable solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate as a mixture of diastereomers." ] }

CAS RN

1824245-21-7

Product Name

tert-butyl 3-amino-2-benzylpyrrolidine-1-carboxylate, Mixture of diastereomers

Molecular Formula

C16H24N2O2

Molecular Weight

276.4

Purity

95

Origin of Product

United States

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